Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate
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Description
Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate is a useful research compound. Its molecular formula is C16H30N2O4 and its molecular weight is 314.42 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H30N2O4. This compound features a tert-butyl group, a carbamate functional group, and a cyclohexane ring with an amino acid derivative. The structural characteristics contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the carbamate moiety suggests potential inhibition or modulation of enzymatic activity, particularly in pathways related to amino acid metabolism.
Anticancer Activity
Several studies have investigated the anticancer properties of carbamate derivatives. For example:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that similar carbamate derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Case Study 2 : Another research article reported that compounds with structural similarities to this compound showed significant inhibition of tumor growth in xenograft models .
Antimicrobial Activity
The antimicrobial potential of carbamate derivatives has also been explored:
- Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Carbamate A | E. coli | 32 µg/mL |
Carbamate B | S. aureus | 16 µg/mL |
Tert-butyl N... | P. aeruginosa | 8 µg/mL |
This table illustrates that this compound may possess significant antibacterial properties against various strains.
Neuroprotective Effects
Research has indicated that certain carbamates can exhibit neuroprotective effects:
- Case Study 3 : A study found that similar compounds protected neuronal cells from oxidative stress-induced apoptosis. The proposed mechanism involved the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:
- Absorption : Preliminary data suggest good oral bioavailability due to the lipophilic nature imparted by the tert-butyl group.
- Metabolism : Metabolic pathways may involve hydrolysis of the carbamate group, leading to active metabolites that could enhance biological activity.
Toxicity Studies
Toxicological assessments are essential for evaluating safety:
- Table 2: Toxicity Data
Animal Model | Dose (mg/kg) | Observed Effects |
---|---|---|
Rat | 50 | No adverse effects observed |
Mouse | 100 | Mild gastrointestinal distress |
These findings indicate a favorable safety profile at lower doses, although further studies are warranted.
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20)/t11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCGSTKNYQISER-RYUDHWBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.